trans-4-Dimethylaminocrotonic acid hydrochloride

Description

BenchChem offers high-quality trans-4-Dimethylaminocrotonic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Dimethylaminocrotonic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

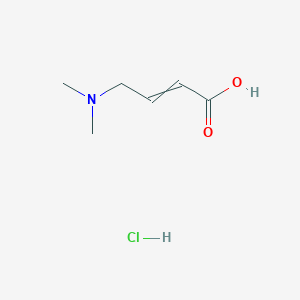

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(dimethylamino)but-2-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHNQHFOIVLAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98548-81-3 | |

| Record name | 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98548-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride (CAS 848133-35-7): A Core Intermediate in the Design of Irreversible Covalent Kinase Inhibitors

Executive Summary

In the landscape of targeted oncology, the evolution from reversible ATP-competitive inhibitors to irreversible covalent inhibitors marked a paradigm shift in overcoming acquired drug resistance. At the heart of this chemical revolution is (E)-4-(Dimethylamino)but-2-enoic acid hydrochloride (CAS 848133-35-7) . This compound acts as the universal "warhead" donor, grafting a highly tuned Michael acceptor onto kinase scaffolds to yield second-generation tyrosine kinase inhibitors (TKIs) such as Afatinib, Neratinib, and Dacomitinib.

This technical guide provides an in-depth analysis of the structural causality, quantum mechanical binding mechanisms, and synthetic integration protocols for this critical pharmaceutical intermediate.

Structural & Chemical Profiling

CAS 848133-35-7 is a crotonic acid derivative characterized by an

Table 1: Physicochemical Properties

| Property | Specification |

| CAS Number | 848133-35-7 |

| IUPAC Name | (E)-4-(dimethylamino)but-2-enoic acid;hydrochloride |

| Molecular Formula | C6H12ClNO2 |

| Molecular Weight | 165.62 g/mol |

| Key Functional Groups | Carboxylic acid (coupling site), |

| Stereochemistry | Trans (E) configuration required for optimal target binding |

Mechanistic Causality: Why the -DMAM Warhead?

A common question in drug design is: Why use a

-

ADME & Solubility Tuning : The highly lipophilic nature of anilinoquinazoline cores (e.g., the scaffold of Afatinib) results in poor aqueous solubility. The tertiary amine of the

-DMAM group is protonated at physiological pH, drastically improving the drug's solubility and cellular penetration. -

Electrophilic Moderation : A simple acrylamide can be overly reactive, leading to indiscriminate alkylation of off-target cellular thiols (like glutathione), causing severe toxicity. The

-DMAM group sterically and electronically fine-tunes the electrophilicity of the -

Catalytic Proton Transfer (QM/MM Insights) : Recent Quantum Mechanics/Molecular Mechanics (QM/MM) simulations reveal that the

-DMAM nitrogen acts as an intramolecular general base 3. Upon entering the EGFR ATP-binding pocket, the basic nitrogen facilitates a proton transfer from the thiol group of Cys797. This generates a highly nucleophilic thiolate that attacks the

Caption: QM/MM Mechanistic pathway of covalent binding between the β-DMAM warhead and EGFR Cys797.

Synthetic Integration: Amide Coupling Protocol

Attaching CAS 848133-35-7 to a kinase core requires highly controlled amide coupling conditions. Because the warhead contains both a carboxylic acid and a reactive Michael acceptor, harsh activating agents (like thionyl chloride) can lead to polymerization or the addition of HCl across the double bond. Therefore, mild peptide coupling reagents are mandatory 4.

Experimental Protocol: HATU-Mediated Amide Coupling

Objective : Graft the

Causality of Reagents :

-

HATU is selected over EDC/HOBt due to its superior kinetics, which minimizes the residence time of the reactive O-At ester intermediate, thereby reducing the risk of side reactions at the alkene.

-

DIPEA (N,N-Diisopropylethylamine) is utilized as a sterically hindered, non-nucleophilic base. It neutralizes the hydrochloride salt of the starting material and maintains a basic environment for coupling without acting as a competing nucleophile against the Michael acceptor.

Step-by-Step Methodology :

-

Preparation : In an oven-dried round-bottom flask under a continuous

atmosphere, dissolve the anilinoquinazoline core (1.0 eq) and (E)-4-(Dimethylamino)but-2-enoic acid hydrochloride (1.3 eq) in anhydrous DMF (or DCM). Self-Validation: Moisture must be strictly excluded to prevent the hydrolysis of the highly reactive active ester intermediate. -

Activation : Add HATU (1.5 eq) in a single portion to the stirring mixture at

. -

Base Addition : Dropwise add DIPEA (4.0 eq) via syringe. The reaction mixture will typically undergo a distinct color shift (often turning yellow/orange), visually indicating the formation of the active ester and the deprotonation of the amine.

-

Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Self-Validation: Monitor strictly via LC-MS. Do not rely solely on TLC, as the high polarity of the basic dimethylamino product causes severe streaking on silica. LC-MS will confirm the exact mass of the covalent adduct and the disappearance of the core.

-

Quenching & Workup : Quench the reaction by pouring it into saturated aqueous

. Extract the aqueous layer with DCM (3x). Causality: The basic workup ensures the dimethylamino group remains deprotonated, allowing the product to partition efficiently into the organic layer. -

Purification : Concentrate the combined organic layers under reduced pressure. Purify the crude residue via preparative HPLC (using a volatile buffer system such as 0.1% TFA in Water/Acetonitrile) to yield the final TKI.

Caption: Synthetic workflow for the HATU-mediated amide coupling of CAS 848133-35-7 to a kinase core.

Clinical & Pharmacological Impact

The integration of CAS 848133-35-7 into TKI scaffolds directly addressed the limitations of first-generation inhibitors. By forming a covalent bond with Cys797, these drugs achieve an infinite residence time on the target, effectively neutralizing the ATP-affinity advantage conferred by the T790M "gatekeeper" mutation 5.

Table 2: Evolution of EGFR Tyrosine Kinase Inhibitors

| Generation | Example Drugs | Mechanism of Action | Target Profile | Clinical Limitations |

| 1st Gen | Gefitinib, Erlotinib | Reversible ATP-competitive | WT EGFR, Exon 19del, L858R | Rapidly defeated by T790M gatekeeper mutation. |

| 2nd Gen | Afatinib, Dacomitinib | Irreversible Covalent (via CAS 848133-35-7) | WT EGFR, Sensitizing mutations, T790M | Dose-limiting toxicity (diarrhea, rash) due to concurrent WT EGFR inhibition. |

| 3rd Gen | Osimertinib | Irreversible Covalent (Pyrimidine core) | T790M specific, spares WT EGFR | Defeated by C797S mutation (loss of the covalent binding cysteine site). |

References

-

National Center for Biotechnology Information. "(2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride". PubChem. Available at:[Link]

-

MDPI. "Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism". Molecules. Available at:[Link]

-

bioRxiv.

-dimethylaminomethyl substitution". bioRxiv Preprint Server. Available at:[Link] -

National Institutes of Health (PMC). "Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations". Frontiers in Pharmacology. Available at:[Link]

Sources

- 1. (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride | C6H12ClNO2 | CID 45358758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. QM/MM simulations of EFGR with afatinib reveal the role of the β-dimethylaminomethyl substitution | bioRxiv [biorxiv.org]

- 4. (E)-4-(Dimethylamino)but-2-enoic Acid Research Compound [benchchem.com]

- 5. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]

"trans-4-Dimethylaminocrotonic acid hydrochloride" melting point and solubility

The following technical guide details the physicochemical characterization and handling of trans-4-Dimethylaminocrotonic acid hydrochloride , a critical synthon in the synthesis of irreversible tyrosine kinase inhibitors (TKIs).

Melting Point, Solubility, and Critical Handling Protocols

Executive Summary

trans-4-Dimethylaminocrotonic acid hydrochloride (CAS: 848133-35-7) is the electrophilic "warhead" precursor used in the manufacture of second-generation EGFR inhibitors, including Afatinib and Neratinib .[1] Its structural integrity—specifically the trans (E) geometry of the alkene—is pivotal for the Michael addition mechanism required for covalent drug binding.

This guide provides a definitive reference for the compound's melting point and solubility, synthesizing data from industrial certificates of analysis (CoA) and patent literature. It establishes protocols for quality control (QC) and handling to mitigate the risks associated with its hygroscopic nature.

Physicochemical Characterization

The following data aggregates specifications from high-purity (>98%) commercial lots and process chemistry patents.

Table 1: Core Physicochemical Specifications

| Property | Specification | Notes |

| Chemical Name | (E)-4-(Dimethylamino)but-2-enoic acid hydrochloride | Trans-isomer is the active geometric form.[2] |

| CAS Registry | 848133-35-7 | |

| Molecular Formula | C₆H₁₁NO₂[2][3][4][5][6][7][8] · HCl | MW: 165.62 g/mol |

| Melting Point | 158.0 – 162.0 °C | Sharp melting range indicates high purity. Broadening <158°C suggests hydrolysis or cis-isomer contamination. |

| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or free-base degradation. |

| Hygroscopicity | High | Rapidly absorbs atmospheric moisture; must be handled under inert gas. |

Solubility Profile & Solvent Compatibility

Understanding the solubility landscape is essential for recrystallization and purification. The compound exhibits a polarity profile typical of amino acid hydrochloride salts but with specific solubility windows useful for isolation.

-

Primary Solvents (High Solubility): Water (pH dependent), dilute aqueous acids.

-

Secondary Solvents (Slight/Moderate Solubility): Methanol, DMSO.

-

Note: Commercial catalogs often list "Slightly soluble" in MeOH/DMSO to indicate that high concentrations (>100 mg/mL) may require warming or sonication, unlike the free base.

-

-

Anti-Solvents (Insoluble/Sparingly Soluble): Isopropanol (IPA), Ethyl Acetate, Dichloromethane, Diethyl Ether.

-

Application: The insolubility in Isopropanol (IPA) is exploited in process chemistry to precipitate the pure hydrochloride salt from reaction mixtures [1].

-

Experimental Methodologies

To ensure reproducibility and data integrity, the following protocols should be integrated into standard operating procedures (SOPs).

Protocol A: Melting Point Determination (Capillary Method)

Objective: Verify identity and estimate crystalline purity. Standard: Aligned with USP <741> / ASTM E537.

-

Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture (critical due to hygroscopicity).

-

Loading: Pack 2–3 mm of sample into a dry glass capillary. Ensure the powder is compact to prevent thermal gradients.

-

Ramp Rate:

-

Fast Ramp: 10°C/min up to 140°C.

-

Critical Ramp:1.0°C/min from 140°C to 165°C.

-

-

Observation: Record the temperature of the first visible liquid droplet (Onset) and the disappearance of the last solid particle (Clear Point).

-

Acceptance Criteria: Onset ≥ 158°C; Range ≤ 2°C.

-

Protocol B: Solubility & Purity Assessment (HPLC)

Since solubility is often a proxy for purity in process environments, a robust HPLC method is required to distinguish the trans-isomer from the cis-impurity and degradation products.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Phosphoric acid in Water (Low pH keeps the amine protonated, improving peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0–5 min (5% B); 5–15 min (5% → 60% B).

-

Detection: UV @ 210 nm (Carboxyl group) and 254 nm.

-

Sample Diluent: Water:Acetonitrile (90:10).

Synthesis & Purification Logic

The physicochemical properties described above are direct consequences of the synthetic route. Understanding this logic allows researchers to troubleshoot "out-of-spec" melting points.

Mechanism of Impurity Formation

The synthesis typically involves a Horner-Wadsworth-Emmons (HWE) reaction. The key challenge is maintaining the E (trans) stereochemistry.

-

Impurity 1: cis-isomer (Z-form). Lowers melting point significantly.

-

Impurity 2: Inorganic salts (NaCl/KCl). Increases ash content; affects solubility but not necessarily MP.

Visualization: Synthesis and Isolation Workflow

The following diagram illustrates the critical isolation step where solubility differences are leveraged.

Figure 1: Synthetic workflow highlighting the critical acidification and isopropanol wash steps used to isolate the pure hydrochloride salt [1].

Handling & Stability Guidelines

Warning: The hydrochloride salt is prone to deliquescence. Improper storage will lead to a "sticky" solid that is difficult to weigh and may undergo hydrolysis.

-

Storage: Store at +2°C to +8°C (or room temperature if strictly controlled) under an inert atmosphere (Argon or Nitrogen).

-

Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is recommended for long-term storage.

-

Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh quickly; do not leave exposed on the balance pan.

References

-

Boehringer Ingelheim International GmbH. (2015). Process for the preparation of 4-dimethylaminocrotonic acid. WO2015186065A1. Link

-

Tokyo Chemical Industry (TCI). (2024).[2] Product Specification: (E)-4-(Dimethylamino)-2-butenoic Acid Hydrochloride. TCI Chemicals. Link

-

ChemicalBook. (2024).[9] trans-4-Dimethylaminocrotonic acid hydrochloride Properties and MSDS. Link

-

National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 45358758, (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride.[2] Link

Sources

- 1. trans-4-Dimethylaminocrotonic acid hydrochloride | 848133-35-7 [chemicalbook.com]

- 2. (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride | C6H12ClNO2 | CID 45358758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans 4-Dimethylaminocrotonic acid hydrochloride | CAS 848133-35-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Trans-4-dimethylaminocrotonic Acid Hydrochloride CAS 848133-35-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. ECHA CHEM [chem.echa.europa.eu]

- 6. trans-4-Dimethylaminocrotonic acid hydrochloride CAS#: 848133-35-7 [m.chemicalbook.com]

- 7. China trans-4-Dimethylaminocrotonic acid hydrochloride CAS Ná».848133-35-7 Olupese ati Olupese |Lizhuo [yo.shlzpharma.com]

- 8. China trans-4-Dimethylaminocrotonic acid hydrochloride CAS Ná».848133-35-7 Olupese ati Olupese |Lizhuo [yo.shlzpharma.com]

- 9. CN105439879A - Trans-4-dimethylamino crotonic acid hydrochloride preparation method - Google Patents [patents.google.com]

Technical Guide: Spectroscopic Characterization of trans-4-Dimethylaminocrotonic Acid Hydrochloride

[1]

Executive Summary

trans-4-Dimethylaminocrotonic acid hydrochloride (CAS: 848133-35-7) is a critical synthetic intermediate, most notably serving as the "Michael acceptor" tail in the synthesis of second-generation irreversible EGFR tyrosine kinase inhibitors (TKIs) such as Afatinib (BIBW 2992) and Neratinib .[1][2]

The biological potency of these drugs relies on the covalent binding of the crotonamide moiety to the Cys-797 residue of the EGFR active site. Consequently, the stereochemical purity of this intermediate is a Critical Quality Attribute (CQA). The trans (E) isomer is required for optimal binding geometry; the cis (Z) isomer is considered a process-related impurity.[1]

This guide provides an authoritative reference for the spectroscopic identification of this compound, distinguishing it from its geometric isomers and precursors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Detail |

| IUPAC Name | (2E)-4-(Dimethylamino)but-2-enoic acid hydrochloride |

| Common Name | trans-4-Dimethylaminocrotonic acid HCl |

| CAS Number | 848133-35-7 |

| Molecular Formula | C₆H₁₁NO₂[1] · HCl |

| Molecular Weight | 165.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 162–165 °C (Decomposes) |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in acetone. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for validating the trans geometry.[1] The coupling constant (

¹H NMR Data (300 MHz, DMSO-d₆)

Reference Standard: Tetramethylsilane (TMS) = 0.00 ppm[1]

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |

| 12.71 | Broad s | 1H | - | COOH | Carboxylic acid proton (exchangeable).[1] |

| 11.39 | Broad s | 1H | - | NH⁺ | Ammonium proton (salt formation).[1] |

| 6.84 | dt (multiplet) | 1H | C3-H (Beta) | Deshielded by resonance and proximity to N⁺. | |

| 6.18 | d | 1H | C2-H (Alpha) | Diagnostic Signal: Large | |

| 3.88 | d | 2H | N-CH ₂ | Allylic methylene, coupled to C3-H. | |

| 2.70 | s | 6H | - | N(CH ₃)₂ | Dimethylamino group.[1] |

Technical Note: The coupling constant of 15.6 Hz is characteristic of trans-alkenes.[1] A cis (Z) isomer would typically exhibit a coupling constant in the range of 10–12 Hz .[1] The chemical shift of the N-Me groups (2.70 ppm) indicates the salt form; the free base would appear slightly upfield (~2.2 ppm).

¹³C NMR Data (Predicted/Analogous)

Solvent: DMSO-d₆

| Shift ( | Assignment | Carbon Type |

| 166.5 | C OOH | Carbonyl (Carboxylic Acid) |

| 136.2 | -C H= | Beta-alkene (C3) |

| 128.5 | =C H-CO | Alpha-alkene (C2) |

| 56.8 | N-C H₂ | Allylic Methylene |

| 42.1 | N(C H₃)₂ | N-Methyl carbons |

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the carboxylic acid and the amine salt, distinguishing it from the ester precursor.

-

3300–2500 cm⁻¹ (Broad): O-H stretch (carboxylic acid) overlapping with N-H⁺ stretching vibrations (ammonium salt).[1] This "fermi resonance" broadness is typical of amino acids/salts.[1]

-

1710–1725 cm⁻¹ (Strong): C=O stretching vibration of the

-unsaturated carboxylic acid.[1] -

1655 cm⁻¹ (Medium): C=C stretching vibration.[1] The conjugation with the carbonyl lowers this frequency compared to isolated alkenes.[1]

-

970–980 cm⁻¹ (Strong): C-H out-of-plane bending.[1] This band is specific to trans-disubstituted alkenes (the cis isomer typically absorbs near 690–700 cm⁻¹).[1]

Mass Spectrometry (MS)[1]

Synthesis & Impurity Profiling Workflow

The synthesis typically involves a Horner-Wadsworth-Emmons (HWE) reaction to ensure trans selectivity, followed by hydrolysis.[1]

Workflow Diagram

Caption: Synthesis and Quality Control workflow for trans-4-Dimethylaminocrotonic acid HCl.

Experimental Protocol: Recrystallization & Sample Prep

To obtain spectroscopic quality crystals (and remove potential cis isomers or inorganic salts), the following purification protocol is recommended based on patent literature.

Reagents: Isopropanol (IPA), Acetone, Ethanol.[1]

-

Dissolution: Dissolve crude solid in minimum hot Ethanol (or Methanol) at 50°C.

-

Filtration: Filter while hot through Celite to remove inorganic salts (NaCl) generated during acidification.[1]

-

Precipitation: Concentrate the filtrate under vacuum. Add a mixture of Isopropanol:Acetone (1:2) to the residue.[1]

-

Crystallization: Stir at 0–5°C for 2 hours. The trans-isomer hydrochloride crystallizes as a white solid.[1]

-

Drying: Filter and dry under vacuum at 50°C.

-

NMR Prep: Dissolve ~10 mg of the dried solid in 0.6 mL DMSO-d₆ . Ensure the sample is fully dissolved; suspension will broaden peaks and obscure coupling constants.[1]

References

-

Patent CN104926669A : Preparation method of trans-4-dimethylaminocrotonic acid hydrochloride. (Provides specific 1H NMR shifts and synthesis method).

-

Patent WO2015186065A1 : Process for the preparation of 4-dimethylaminocrotonic acid. (Details the hydrolysis and acidification steps for Afatinib synthesis).

-

PubChem Compound Summary : 4-(Dimethylamino)-2-butenoic acid hydrochloride.[1] (General physical properties and identifiers). [1]

-

SpectraBase : 1H NMR of 4-Dimethylaminobutyric acid derivatives. (Used for comparative chemical shift analysis of the dimethylamino moiety).[1] [1]

"trans-4-Dimethylaminocrotonic acid hydrochloride" molecular structure and weight

[1][2][3][4]

CAS Registry Number: 848133-35-7 Molecular Formula: C₆H₁₁NO₂[1][2][3][4][5][6][7] · HCl Molecular Weight: 165.62 g/mol [2][3][5][6][7][8]

Executive Summary

trans-4-Dimethylaminocrotonic acid hydrochloride is a specialized electrophilic intermediate critical to the synthesis of second-generation covalent tyrosine kinase inhibitors (TKIs).[3] Unlike reversible inhibitors, drugs incorporating this moiety—such as Afatinib and Neratinib —rely on the specific geometry of the crotonyl group to position a Michael acceptor within striking distance of a conserved cysteine residue (e.g., Cys797 in EGFR) in the kinase ATP-binding pocket.[3]

This guide details the structural integrity, synthetic pathways, and quality control parameters required to utilize this compound effectively in high-stakes medicinal chemistry campaigns.

Molecular Identity & Structural Analysis[1][3][5]

Nomenclature and Stereochemistry

-

IUPAC Name: (2E)-4-(Dimethylamino)but-2-enoic acid hydrochloride[3][4][6][9]

-

Stereochemical Designation: The (E) or trans configuration is non-negotiable. The biological efficacy of the final drug product depends on the rigid extended conformation of the alkene linker. The cis (Z) isomer fails to span the requisite distance between the inhibitor core and the nucleophilic cysteine thiol in the target protein, rendering the drug inactive.

Structural Visualization

The following diagram illustrates the connectivity and the critical trans geometry of the alkene linker.

Caption: Structural decomposition of trans-4-Dimethylaminocrotonic acid HCl, highlighting the functional roles of each moiety.

Physicochemical Data Table[3]

| Property | Value | Context for Development |

| Molecular Weight | 165.62 g/mol | Stoichiometric calculations for coupling.[3] |

| Free Base MW | 129.16 g/mol | Active moiety weight. |

| Melting Point | 158–162 °C | High MP indicates high lattice stability/purity. |

| Solubility | Water, Methanol | Salt form ensures aqueous solubility for workup. |

| pKa (Calc) | ~8.5 (Amine), ~4.5 (Acid) | Zwitterionic character in neutral solution.[3] |

| Appearance | White crystalline solid | Yellowing indicates oxidation or polymerization. |

Synthetic Pathways & Manufacturing[3]

The synthesis of this compound presents a specific challenge: preventing the polymerization of the electron-deficient alkene while installing the basic amine.[3] Two primary routes are validated for scale-up.[3]

Route A: The Crotonate Bromination Pathway (Standard)

This route uses readily available ethyl crotonate. It involves allylic bromination followed by nucleophilic substitution.

Protocol Logic:

-

Bromination: Radical bromination at the

-position using NBS. -

Amination: Displacement of bromide by dimethylamine.

-

Hydrolysis: Saponification of the ester to the acid.

Route B: The Horner-Wadsworth-Emmons (HWE) Pathway (High Purity)

For higher stereoselectivity, the HWE reaction between a phosphonate and an amino-aldehyde is preferred.[3]

Synthesis Flow Diagram:

Caption: Step-wise synthesis via the bromination-substitution-hydrolysis route.

Experimental Protocol: Hydrolysis & Salt Formation

This section details the critical final step of converting the ester intermediate to the final hydrochloride salt. This protocol is designed to be self-validating ; if the pH adjustments are incorrect, the product will not crystallize.[3]

Reagents:

-

Ethyl 4-(dimethylamino)crotonate (Intermediate)[3]

-

Sodium Hydroxide (2M aq)[3]

-

Hydrochloric Acid (Concentrated & 2M)[3]

-

Isopropanol (Recrystallization solvent)[3]

Step-by-Step Methodology:

-

Saponification:

-

Dissolve 1.0 eq of Ethyl 4-(dimethylamino)crotonate in Ethanol (4 vol).

-

Add 1.1 eq of NaOH (2M aq) dropwise at 0–5 °C.

-

Checkpoint: Monitor by TLC (System: MeOH/DCM 1:9). Disappearance of the ester spot (R_f ~0.6) confirms reaction completion.

-

Warm to room temperature and stir for 2 hours.

-

-

Acidification & Salt Formation:

-

Cool the reaction mixture to 0 °C.

-

Critical Step: Adjust pH to ~1.5 using conc. HCl.

-

Observation: The solution will initially cloud as the zwitterion forms, then clarify as the cationic species dominates.

-

Evaporate ethanol under reduced pressure (keep bath < 45 °C to prevent decarboxylation).

-

-

Isolation & Purification:

-

The residue is a wet solid. Add Isopropanol (5 vol) and heat to reflux (80 °C).

-

Filter hot to remove inorganic salts (NaCl).

-

Cool the filtrate slowly to 4 °C. White needles should precipitate.

-

Filter and dry under vacuum at 40 °C.

-

Applications in Drug Development: The Michael Acceptor

The primary utility of trans-4-dimethylaminocrotonic acid is as a "warhead" precursor.[3] In drugs like Afatinib , this acid is coupled to a quinazoline core.[3]

Mechanism of Action[3][11]

-

Binding: The drug binds reversibly to the ATP pocket of the kinase.

-

Positioning: The trans-alkene linker positions the

-carbon of the crotonamide adjacent to the nucleophilic thiol of a cysteine residue.[3] -

Covalent Locking: The thiol attacks the

-carbon (Michael addition), forming an irreversible covalent bond.[3]

Caption: Kinetic mechanism of covalent inhibition mediated by the dimethylaminocrotonyl moiety.[3]

Analytical Characterization

To verify the identity and purity of the synthesized compound, compare against these standard parameters.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Mass Spectrometry (ESI+):

-

m/z = 130.1 [M+H]⁺ (Free base mass detected).[3]

-

References

-

Afatinib (BIBW 2992) Structure and Activity . PubChem. Available at: [Link][3]

-

Process for the preparation of 4-dimethylaminocrotonic acid . Google Patents (WO2015186065A1). Available at: [3]

-

Covalent Inhibitors in Drug Discovery: From Accidental Discoveries to Rational Design . Singh, J., et al. (2011).[3] Nature Reviews Drug Discovery. (Concept grounding).

Sources

- 1. Trans-4-dimethylaminocrotonic Acid Hydrochloride CAS 848133-35-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. trans-4-Dimethylaminocrotonic acid hydrochloride CAS#: 848133-35-7 [m.chemicalbook.com]

- 3. trans-4-Dimethylaminocrotonic acid hydrochloride | 848133-35-7 [chemicalbook.com]

- 4. CAS 1130155-48-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. trans 4-Dimethylaminocrotonic acid hydrochloride | CAS 848133-35-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. China trans-4-Dimethylaminocrotonic acid hydrochloride CAS Ná».848133-35-7 Olupese ati Olupese |Lizhuo [yo.shlzpharma.com]

- 8. trans-4-Dimethylaminocrotonic acid hydrochloride|848133-35- 7--AN PharmaTech Co Ltd [anpharma.net]

- 9. (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride | C6H12ClNO2 | CID 45358758 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacophore of Irreversibility: A Technical Guide to trans-4-Dimethylaminocrotonic Acid Hydrochloride

This technical guide details the discovery, chemical evolution, and critical role of trans-4-Dimethylaminocrotonic acid hydrochloride (CAS 848133-35-7).[1] This compound serves as the essential electrophilic "warhead" in second-generation tyrosine kinase inhibitors (TKIs).

Executive Summary

trans-4-Dimethylaminocrotonic acid hydrochloride is a specialized organic intermediate primarily used to synthesize covalent drugs targeting the Epidermal Growth Factor Receptor (EGFR). Its structure combines a carboxylic acid (for amide coupling) with an

-

Role: It acts as a Michael Acceptor , forming a permanent covalent bond with the thiol group of Cysteine 797 (Cys797) in the ATP-binding pocket of EGFR.

-

Key Applications: It is the requisite side-chain for Afatinib (Gilotrif) and Neratinib (Nerlynx) .

-

Critical Quality Attribute: The trans (E) stereochemistry is non-negotiable; the cis (Z) isomer fails to orient the double bond correctly for the nucleophilic attack by the kinase cysteine.

Historical Genesis: From Curiosity to Cure

The history of this molecule is bifurcated into two distinct eras: its initial academic characterization and its later "renaissance" in targeted oncology.

Phase I: Academic Discovery (1954)

The fundamental carbon skeleton was first explored by K. Balenovic and colleagues in the mid-20th century. In their 1954 publication, "Contribution to the Knowledge of Gamma Aminocrotonic Acid" [1], they described the preparation of amino-crotonic acid derivatives.[1][2] At this stage, the compound was a chemical curiosity—a study in conjugation and amino-acid analogs—without a defined therapeutic target.[1]

Phase II: The Kinase Renaissance (2000s)

In the late 1990s and early 2000s, drug discovery shifted towards irreversible inhibitors to overcome resistance to first-generation reversible EGFR inhibitors (like Gefitinib). Researchers at Boehringer Ingelheim identified that attaching a flexible, electron-deficient alkene tail to a quinazoline core could trap the kinase permanently.[1]

-

The Problem: Early linkers were too lipophilic or unstable.

-

The Solution: The trans-4-dimethylaminocrotonic acid moiety provided a dual benefit:

-

Solubility: The dimethylamino group (protonated at physiological pH) drastically improved the water solubility of the lipophilic quinazoline core.

-

Reactivity: The crotonamide double bond was "tuned" to react specifically with thiols (soft nucleophiles) but not with other abundant cellular nucleophiles (like amines), reducing off-target toxicity.[1]

-

Chemical Synthesis & Process Evolution

The synthesis of this compound has evolved from a "medicinal chemistry" route (focused on speed) to a "process chemistry" route (focused on purity and safety).

Route A: The Classical (Bromination) Pathway

-

Method: Radical bromination of methyl crotonate followed by nucleophilic substitution.[1]

-

Drawbacks: This route generates genotoxic impurities (alkyl bromides) and lacks stereocontrol, often yielding a mixture of cis and trans isomers that requires difficult recrystallization.[1]

Route B: The Modern (HWE) Pathway

-

Method: A Horner-Wadsworth-Emmons (HWE) reaction between N,N-dimethylamino acetaldehyde and triethyl phosphonoacetate.[3]

-

Advantage: The HWE reaction is inherently stereoselective for the trans (E) isomer and avoids the use of mutagenic brominating agents, making it the preferred GMP standard.

Visualization: Synthetic Evolution

The following diagram contrasts the two primary synthetic strategies.

Figure 1: Comparison of the classical bromination route versus the modern stereoselective HWE route.

Process Comparison Table

| Feature | Route A (Bromination) | Route B (HWE Reaction) |

| Starting Material | Methyl Crotonate | Dimethylamino Acetaldehyde |

| Key Reagent | N-Bromosuccinimide (NBS) | Triethyl Phosphonoacetate |

| Stereoselectivity | Poor (Requires purification) | High (>99% Trans) |

| Impurity Profile | High Risk (Alkyl Bromides) | Low Risk (Phosphate salts) |

| Scalability | Low (Exothermic/Hazardous) | High (Flow chemistry compatible) |

Mechanism of Action: The Covalent Trap

Understanding why this molecule is synthesized requires understanding its biological target.[1] The "warhead" functions via a Michael Addition .

-

Binding: The drug (e.g., Afatinib) enters the ATP binding pocket of EGFR.[1]

-

Positioning: The trans-geometry positions the

-carbon of the crotonamide directly adjacent to the thiol (-SH) group of Cys797 . -

Ligation: The thiol acts as a nucleophile, attacking the

-carbon.[1] The double bond breaks, forming a covalent C-S bond.[1] The kinase is now permanently disabled.[1]

Figure 2: The kinetic pathway of covalent inhibition mediated by the crotonic acid warhead.

Experimental Protocol: Synthesis of the Hydrochloride Salt

Note: This protocol is based on the optimized aqueous hydrolysis method described in process patents [2].

Materials

-

Ethyl trans-4-(dimethylamino)crotonate (Precursor)

-

Sodium Hydroxide (NaOH), 2M aqueous solution[1]

-

Hydrochloric Acid (HCl), 37%[1]

-

Isopropanol (IPA)

Step-by-Step Methodology

-

Hydrolysis: Charge a reactor with Ethyl trans-4-(dimethylamino)crotonate (1.0 eq) and water. Add NaOH (1.1 eq) dropwise at 0–5°C to avoid polymerization.

-

Reaction: Stir at 25°C for 2 hours. Monitor by HPLC for disappearance of the ester.[1]

-

Acidification: Cool to 0°C. Slowly add concentrated HCl until pH reaches 1.0–1.5. Caution: Exothermic.

-

Concentration: Evaporate water under reduced pressure to obtain a crude solid.[1]

-

Salt Formation & Purification: Redissolve the crude residue in minimal hot Isopropanol (60°C). Cool slowly to 0°C to induce crystallization.

-

Isolation: Filter the white crystalline solid. Wash with cold acetone to remove residual water and organic impurities.[1]

-

Drying: Dry under vacuum at 45°C.

Target Specification:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 160–162°C [3].[1]

-

Purity (HPLC): >98.5%.

Technical Specifications & Safety

Physicochemical Properties

| Property | Value |

| Molecular Formula | |

| Molecular Weight | 165.62 g/mol |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane.[1] |

| pKa | ~4.5 (Carboxylic acid), ~9.0 (Amine) |

Safety & Handling (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Hygroscopic.[1] Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

References

-

Balenovic, K., et al. (1954).[1][2] "Contribution to the Knowledge of Gamma Aminocrotonic Acid." Journal of Organic Chemistry, 19(10), 1589–1593.[1] Link

-

Boehringer Ingelheim Int. (2006).[1] "Process for the preparation of 4-dimethylaminocrotonic acid." U.S. Patent 7,126,025.[1][4] Link

-

ChemicalBook. (2024).[1] "trans-4-Dimethylaminocrotonic acid hydrochloride Product Properties." Link

-

Solca, F., et al. (2012).[1] "Target binding properties and cellular activity of Afatinib (BIBW 2992), an irreversible ErbB family blocker." Journal of Pharmacology and Experimental Therapeutics, 343(2), 342-350.[1] Link

Sources

- 1. trans-4-Dimethylaminocrotonic acid hydrochloride | 848133-35-7 [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN105439879A - Trans-4-dimethylamino crotonic acid hydrochloride preparation method - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

Navigating the Nomenclature: A Comprehensive Guide to trans-4-Dimethylaminocrotonic Acid Hydrochloride and Its Synonyms in Chemical Research

For Immediate Release

A deep dive into the chemical literature reveals a variety of synonyms and identifiers for the compound critically important in the synthesis of targeted cancer therapies: trans-4-Dimethylaminocrotonic acid hydrochloride . This guide serves as an essential resource for researchers, scientists, and drug development professionals, providing a clear and comprehensive overview of its nomenclature, synthesis, and pivotal role in the development of tyrosine kinase inhibitors.

I. Decoding the Identity: A Compendium of Synonyms and Identifiers

The primary name, trans-4-Dimethylaminocrotonic acid hydrochloride, is often abbreviated or referred to by alternative chemical names in various publications and databases. A thorough understanding of these synonyms is crucial for effective literature searches and clear scientific communication.

The most frequently encountered synonyms include:

-

(E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride [1][2][3][4][5][6]

-

(E)-4-(Dimethylamino)-2-butenoic Acid Hydrochloride [1][2][6]

-

trans-4-(Dimethylamino)but-2-enoic acid hydrochloride

-

(2E)-4-(Dimethylamino)but-2-enoic acid hydrochloride [2][7][8]

-

DMACA hydrochloride (While DMACA is a common abbreviation for 4-dimethylaminocinnamaldehyde, it is sometimes informally used in the context of this structurally related compound, and caution should be exercised to avoid ambiguity.)[6][10][11][12]

For precise identification, the CAS Number 848133-35-7 is the universally accepted identifier for this compound.[1][2][3][5][6][13][14][15]

| Identifier Type | Identifier | Source |

| Primary Name | trans-4-Dimethylaminocrotonic acid hydrochloride | |

| IUPAC Name | (2E)-4-(dimethylamino)but-2-enoic acid hydrochloride | [8] |

| CAS Number | 848133-35-7 | [1][2][3][5][6][13][14][15] |

| Molecular Formula | C6H12ClNO2 | [1][2][3][6][14] |

| Molecular Weight | 165.62 g/mol | [1][2][6][8] |

| Alternate Name | (E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride | [1][2][3][4][5][6] |

| Alternate Name | (E)-4-(Dimethylamino)-2-butenoic Acid Hydrochloride | [1][2][6] |

| Alternate Name | Afatinib intermediate E | [2][9] |

II. The Cornerstone of Kinase Inhibition: Role in Drug Development

trans-4-Dimethylaminocrotonic acid hydrochloride is a crucial building block in the synthesis of several potent tyrosine kinase inhibitors (TKIs) , most notably Afatinib .[12][14][15] TKIs are a class of targeted cancer therapies that block the action of tyrosine kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.[1][2][4][13]

In many forms of cancer, these signaling pathways become constitutively active due to mutations in receptor tyrosine kinases (RTKs), leading to uncontrolled cell division.[2][3] Afatinib and other TKIs derived from this precursor are designed to bind to the ATP-binding site of these mutated receptors, thereby inhibiting their downstream signaling and halting tumor growth.[2][13]

The following diagram illustrates the general mechanism of action of tyrosine kinase inhibitors and the pathways they affect:

Caption: Tyrosine Kinase Inhibitor Signaling Pathway.

III. Synthesis and Purification: A Step-by-Step Protocol

The synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride can be achieved through various routes. A common and effective method involves the Horner-Wadsworth-Emmons (HWE) reaction, followed by hydrolysis.[9][16]

Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol provides a detailed methodology for the synthesis of the target compound.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydroxide (NaOH)

-

Methanol

-

Dichloromethane

-

N,N-dimethylaminoacetaldehyde bisulfite addition product

-

Hydrochloric acid (HCl)

-

Isopropanol or Ethanol (for recrystallization)

Procedure:

-

Ylide Formation:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve triethyl phosphonoacetate in a 4:1 to 6:1 mixture of methanol and dichloromethane.[16]

-

In a separate flask, prepare a solution of sodium hydroxide in methanol (e.g., 1g NaOH in 10-15 mL methanol).

-

Slowly add the methanolic NaOH solution to the triethyl phosphonoacetate solution at a controlled temperature of -10 to 20°C.[16]

-

Stir the mixture for 1-3 hours to ensure complete formation of the phosphonate ylide.[16]

-

-

Horner-Wadsworth-Emmons Reaction:

-

Dissolve N,N-dimethylaminoacetaldehyde bisulfite addition product in water.

-

Slowly add this aqueous solution to the ylide solution prepared in the previous step.

-

Allow the reaction to proceed at a temperature of 20-40°C with continuous stirring until the reaction is complete (monitoring by TLC or HPLC is recommended).[9]

-

-

Hydrolysis and Acidification:

-

To the reaction mixture, add an aqueous solution of sodium hydroxide to hydrolyze the resulting ester.

-

After hydrolysis is complete, carefully acidify the mixture with hydrochloric acid to a pH of 2-3.[9] This will protonate the dimethylamino group and precipitate the hydrochloride salt of the carboxylic acid.

-

-

Isolation and Purification:

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude product with a suitable solvent to remove impurities.

-

Recrystallize the crude product from isopropanol or ethanol to obtain pure trans-4-Dimethylaminocrotonic acid hydrochloride.[9]

-

The following diagram outlines the general workflow for the synthesis:

Caption: Synthesis Workflow of trans-4-Dimethylaminocrotonic acid hydrochloride.

IV. Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical testing is paramount to confirm the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are standard techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a critical tool for assessing the purity of trans-4-Dimethylaminocrotonic acid hydrochloride. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector. The goal is to achieve a high purity level, often exceeding 99%.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the vinyl protons of the crotonic acid backbone, the methylene protons adjacent to the nitrogen, and the two methyl groups of the dimethylamino moiety. The coupling constants between the vinyl protons would confirm the trans (E) configuration of the double bond.

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-N stretching vibrations.

V. Conclusion

trans-4-Dimethylaminocrotonic acid hydrochloride, though known by several names, holds a singular and vital position in the synthesis of life-saving tyrosine kinase inhibitors. A comprehensive understanding of its nomenclature, synthesis, and analytical characterization is essential for researchers and professionals in the field of drug development. This guide provides a foundational resource to navigate the complexities of this important pharmaceutical intermediate, fostering clarity and precision in scientific endeavors.

References

-

Fengchen Group Co., Ltd. (n.d.). Trans-4-dimethylaminocrotonic Acid Hydrochloride CAS 848133-35-7. Fengchen. [Link]

-

Chemsrc. (2025, August 23). CAS#:848133-35-7 | trans-4-Dimethylaminocrotonic acid hydrochloride. Chemsrc. [Link]

- Google Patents. (n.d.). CN105439879A - Trans-4-dimethylamino crotonic acid hydrochloride preparation method.

-

001CHEMICAL. (n.d.). CAS No. 848133-35-7, trans-4-Dimethylaminocrotonic acid hydrochloride. 001CHEMICAL. [Link]

- Google Patents. (n.d.). CN105669479A - Method for preparing highly pure trans-4-dimethylaminocrotonic acid hydrochloride through one-pot technology.

-

PubChem. (n.d.). (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CN105439879B - A kind of preparation method of trans- -4- dimethylamino cronate hydrochlorate.

-

Termedia. (n.d.). Tyrosine kinase inhibitors and signal transduction: molecular biology and latest data. Termedia. [Link]

-

Molkem. (n.d.). Trans-4-dimethylaminocrotonic acid hydrochloride salt | Intermediate of Afatinib. Molkem. [Link]

-

Wikipedia. (n.d.). p-Dimethylaminocinnamaldehyde. Wikipedia. [Link]

-

Chemspace. (n.d.). 4-(dimethylamino)but-2-enoic acid hydrochloride. Chemspace. [Link]

-

Aarti Pharmalabs Limited. (n.d.). Trans 4-Dimethylamino crotonic acid hydrochloride. Aarti Pharmalabs. [Link]

-

Drug Information. (n.d.). CAS 1130155-48-4. Drug Information. [Link]

Sources

- 1. termedia.pl [termedia.pl]

- 2. Tyrosine kinase inhibitors (cancer treatment) | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 3. mdpi.com [mdpi.com]

- 4. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. trans-4-Dimethylaminocrotonic acid hydrochloride | 848133-35-7 [chemicalbook.com]

- 6. trans 4-Dimethylaminocrotonic acid hydrochloride | CAS 848133-35-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. WO2015186065A1 - Process for the preparation of 4-dimethylaminocrotonic acid - Google Patents [patents.google.com]

- 8. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]

- 9. CN105439879A - Trans-4-dimethylamino crotonic acid hydrochloride preparation method - Google Patents [patents.google.com]

- 10. CN105669479A - Method for preparing highly pure trans-4-dimethylaminocrotonic acid hydrochloride through one-pot technology - Google Patents [patents.google.com]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. trans-4-Dimethylaminocrotonic acid hydrochloride CAS#: 848133-35-7 [m.chemicalbook.com]

- 13. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. molkem.com [molkem.com]

- 15. aartipharmalabs.com [aartipharmalabs.com]

- 16. CN105439879B - A kind of preparation method of trans- -4- dimethylamino cronate hydrochlorate - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis and Optimization of Neratinib from (E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride

Executive Summary

Neratinib (CAS: 698387-09-6) is a potent, irreversible pan-HER tyrosine kinase inhibitor (TKI) utilized primarily in the treatment of early-stage HER2-overexpressed breast cancer[1]. The critical structural feature of Neratinib is its Michael acceptor moiety—a crotonamide side chain—which forms a covalent thioether bond with conserved cysteine residues in the kinase domains of EGFR (Cys-773) and HER2 (Cys-805)[2].

This application note provides a comprehensive, step-by-step protocol for the late-stage synthesis of Neratinib. The workflow focuses on the amidation of 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile using (E)-4-(dimethylamino)but-2-enoic acid hydrochloride[3]. By detailing the causality behind reagent selection, temperature control, and in-process controls (IPCs), this guide establishes a self-validating system to minimize impurity formation and maximize yield.

Mechanistic Rationale & Chemical Biology

The efficacy of Neratinib hinges on the precise geometric configuration of its (E)-crotonamide group. During synthesis, preserving the trans (E) geometry of the double bond is paramount. If isomerization occurs, the resulting (Z)-isomer exhibits significantly reduced steric alignment with the ATP-binding pocket of the HER2 receptor, leading to diminished covalent binding efficiency.

Fig 1: Mechanism of action: Covalent binding of Neratinib to EGFR/HER2 kinase domains.

Retrosynthetic Analysis & Workflow

The synthesis relies on a highly optimized amide coupling. The carboxylic acid of (E)-4-(dimethylamino)but-2-enoic acid hydrochloride is first activated to an electrophilic acid chloride[4]. This intermediate is then subjected to nucleophilic attack by the sterically hindered 6-aminoquinoline core.

Fig 2: Synthetic workflow of Neratinib via acid chloride activation and amide coupling.

Reagents & Materials

| Component | Chemical Name / Role | CAS Number | MW ( g/mol ) | Equivalents |

| SM A | 6-Amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile (Nucleophile) | 848139-78-6 | 445.91 | 1.0 |

| SM B | (E)-4-(Dimethylamino)but-2-enoic acid hydrochloride (Michael Acceptor Precursor) | 848133-35-7 | 165.62 | 1.3 |

| Activator | Oxalyl Chloride (Chlorinating Agent) | 79-37-8 | 126.93 | 1.5 |

| Catalyst | N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 0.05 |

| Base | N,N-Diisopropylethylamine (DIPEA) | 708-28-1 | 129.24 | 3.0 |

| Solvent 1 | Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | 10 Vol |

| Solvent 2 | N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 | 5 Vol |

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(Dimethylamino)crotonyl Chloride

-

Preparation: Charge a dry, nitrogen-purged reactor with (E)-4-(dimethylamino)but-2-enoic acid hydrochloride (1.3 eq) and anhydrous THF (10 Vol).

-

Catalysis: Add catalytic DMF (0.05 eq). Cool the suspension to 0–5 °C.

-

Activation: Add oxalyl chloride (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

-

Maturation: Stir the mixture at room temperature (20–25 °C) for 2 hours.

-

Concentration: Concentrate the mixture under reduced pressure at 30 °C to remove excess oxalyl chloride and THF, yielding the acid chloride hydrochloride as a highly reactive, moisture-sensitive solid.

Expertise & Causality: The hydrochloride salt of the crotonic acid derivative is strictly used because the free base is highly prone to spontaneous Michael self-addition and polymerization[3]. Oxalyl chloride is preferred over thionyl chloride as it generates gaseous byproducts (CO, CO₂, HCl) that are easily removed via vacuum, avoiding harsh distillation of the thermally unstable acid chloride[4]. DMF forms the Vilsmeier-Haack reagent in situ, accelerating chlorination at low temperatures to preserve the (E)-alkene geometry.

Self-Validating IPC: Quench a 10 µL aliquot of the reaction mixture in 1 mL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl ester derivative (m/z 144 [M+H]+) confirms the complete conversion of the carboxylic acid to the active acid chloride.

Step 2: Amide Coupling

-

Dissolution: In a separate reactor, dissolve SM A (1.0 eq) in NMP (5 Vol). Add DIPEA (3.0 eq) and cool the solution to 0–5 °C.

-

Coupling: Dissolve the freshly prepared acid chloride from Step 1 in a minimal amount of anhydrous THF (2 Vol) and add it dropwise to the SM A solution over 1 hour. Maintain the internal temperature strictly at 0–5 °C.

-

Stirring: Allow the reaction to stir at 0–5 °C for an additional 2 hours.

Expertise & Causality: NMP is selected as the solvent due to the poor solubility of the rigid 6-aminoquinoline intermediate in standard solvents. The reaction is strictly maintained at 0–5 °C. Elevated temperatures increase the nucleophilicity of the tertiary amine, leading to competitive Michael addition (dimerization) or the formation of N-oxide impurities[1]. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated, preventing the protonation of the aniline nucleophile.

Self-Validating IPC: Monitor the reaction via HPLC at 254 nm. The reaction is deemed complete when the peak area of the 6-aminoquinoline starting material (SM A) is < 1.0%.

Step 3: Workup and Crystallization

-

Quenching: Slowly add purified water (15 Vol) to the reaction mixture while maintaining the temperature below 15 °C. A yellow/white precipitate will begin to form.

-

Filtration: Stir for 1 hour, then filter the crude solid under a vacuum. Wash the filter cake with water (3 × 5 Vol) to remove NMP and DIPEA salts.

-

Recrystallization: Suspend the crude Neratinib in an Ethanol/Water mixture (8:2 v/v, 10 Vol). Heat to 70 °C until complete dissolution, then slowly cool to 5 °C over 4 hours to induce crystallization.

-

Drying: Filter and dry the crystals in a vacuum oven at 45 °C for 12 hours.

Expertise & Causality: Anti-solvent crystallization using water exploits the hydrophobic nature of the bulky quinoline core, driving the product out of the NMP solution. Recrystallization from ethanol/water efficiently purges residual NMP and traces of the unwanted (Z)-isomer impurity.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized API, the final product must be validated against the following analytical parameters:

| Analytical Method | Target Parameter / Specification | Rationale for Quality Control |

| HPLC (Purity) | > 99.5% (Area %) | Ensures absence of unreacted SM A and dimeric impurities. |

| LC-MS (ESI+) | m/z 557.2 [M+H]+ | Confirms the molecular weight of Neratinib (C₃₀H₂₉ClN₆O₃)[1]. |

| ¹H-NMR (DMSO-d₆) | δ 6.78 (dt, 1H, J = 15.4, 6.0 Hz) | The coupling constant (J = 15.4 Hz) confirms the required (E)-alkene geometry. |

| HPLC (Impurity Profile) | Neratinib Pyridine N-oxide < 0.1% | Monitors over-oxidation side reactions[1]. |

Troubleshooting & Optimization

-

Challenge: High levels of Dimeric Impurities.

-

Root Cause: The temperature spiked during the addition of the acid chloride, causing the dimethylamino group of one molecule to attack the crotonamide double bond of another.

-

Solution: Reduce the addition rate of the acid chloride and ensure the cooling jacket maintains the internal temperature strictly below 5 °C.

-

-

Challenge: Incomplete Conversion of SM A.

-

Root Cause: Degradation of the acid chloride intermediate prior to coupling, often due to moisture ingress.

-

Solution: Ensure all reactors and solvents (THF, NMP) are rigorously dried (Karl Fischer < 0.05%). Use the acid chloride immediately after concentration; do not store it.

-

-

Challenge: Formation of N-Nitroso Impurities.

-

Root Cause: Exposure to nitrosating agents under acidic conditions.

-

Solution: While forced degradation (NAP tests) shows Neratinib does not readily undergo nitrosation[5], ensure secondary amine impurities (like N-desmethyl neratinib) are purged during crystallization, as they are higher-risk precursors for nitrosamines.

-

References

-

Veeprho. N-Nitroso Neratinib: Synthesis Attempts and Failure Report (NAP Test). Retrieved from[Link]

- Google Patents. CN103755688A - Preparation method for afatinib compound.

- Googleapis/Patents. Quinazoline derivatives as antitumor agents.

Sources

- 1. Neratinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. (E)-4-(Dimethylamino)but-2-enoic Acid Research Compound [benchchem.com]

- 4. CN103755688A - Preparation method for afatinib compound - Google Patents [patents.google.com]

- 5. veeprho.com [veeprho.com]

Application Note: A Streamlined One-Pot Synthesis of trans-4-Dimethylaminocrotonic Acid Hydrochloride

Abstract

This application note details a robust and efficient one-pot synthesis protocol for producing high-purity trans-4-Dimethylaminocrotonic acid hydrochloride. This compound is a critical pharmaceutical intermediate in the synthesis of several tyrosine kinase inhibitors, including the anti-cancer drugs Neratinib and Afatinib.[1][2] The "one-pot" methodology significantly streamlines the synthetic process by conducting three sequential reactions—allylic bromination, aminolysis, and hydrolysis—in a single reaction vessel. This approach minimizes operational steps, reduces solvent waste, and improves overall efficiency, making it highly suitable for both laboratory-scale and industrial production.[1][3] This document provides a step-by-step protocol, explains the rationale behind key procedural choices, outlines necessary safety precautions, and presents expected outcomes.

Introduction and Significance

trans-4-Dimethylaminocrotonic acid contains an α,β-unsaturated carbonyl moiety, which acts as a Michael acceptor. This structural feature allows it to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of specific protein kinases, leading to irreversible inhibition.[1] Its role as a key building block for targeted cancer therapies makes its efficient synthesis a topic of considerable interest.[2][4][5]

Traditional multi-step syntheses often involve the isolation and purification of intermediates, which can be time-consuming and lead to yield loss.[3] The one-pot protocol described herein circumvents these issues by telescoping three distinct chemical transformations into a continuous process.[1] This method offers significant advantages in terms of:

-

Efficiency: Eliminates the need for intermediate workup and purification steps.[3]

-

Economy: Reduces the overall consumption of solvents and reagents.

-

Simplicity: Simplifies the operational workflow, requiring less manual handling.[1]

-

High Purity: The final product can be isolated with high purity (e.g., >99% by HPLC) after a final crystallization step.[1]

Reaction Principle and Mechanism

The synthesis proceeds through three sequential steps in a single reaction vessel, starting from a trans-crotonate ester.

Overall Reaction Scheme:

Caption: One-pot reaction sequence for the target compound.

-

Allylic Bromination: The process begins with a Wohl-Ziegler reaction. trans-Crotonic acid ester reacts with N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide. This selectively brominates the methyl group at the allylic position to yield trans-4-bromocrotonate ester.[1] The use of a radical initiator is crucial for generating the bromine radical required to initiate the reaction cascade.

-

Condensation with Dimethylamine: The crude trans-4-bromocrotonate ester is then treated in situ with an aqueous solution of dimethylamine. This is a nucleophilic substitution reaction where the dimethylamine displaces the bromide, forming the tertiary amine, trans-4-dimethylaminocrotonate ester.[1] The reaction is typically performed at a controlled temperature to manage its exothermic nature.

-

Hydrolysis and Acidification: The final step involves the saponification (base-catalyzed hydrolysis) of the ester using an alkali like sodium hydroxide (NaOH) to form the sodium salt of the carboxylic acid.[1] Following hydrolysis, the reaction mixture is acidified with hydrochloric acid (HCl). This serves two purposes: it protonates the carboxylate to form the free carboxylic acid and protonates the dimethylamino group to form the hydrochloride salt, which crystallizes from the solution upon addition of an anti-solvent.

Experimental Protocol

Materials and Equipment

Reagents:

| Reagent | CAS Number | Molecular Wt. | Notes |

|---|---|---|---|

| trans-Ethyl crotonate | 623-70-1 | 114.14 g/mol | Starting material. Other esters can be used.[1] |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | Brominating agent. |

| Benzoyl peroxide | 94-36-0 | 242.23 g/mol | Radical initiator. Handle with care. |

| Dimethylamine (40% aq. solution) | 124-40-3 | 45.08 g/mol | Nucleophile. |

| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | Base for hydrolysis. |

| Hydrochloric acid (HCl), conc. | 7647-01-0 | 36.46 g/mol | For acidification. |

| Organic Solvent (e.g., Ethyl Acetate) | 141-78-6 | - | Reaction solvent. |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Solvent for crystallization. |

| Acetone | 67-64-1 | 58.08 g/mol | Anti-solvent for crystallization. |

Equipment:

-

Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet/outlet.

-

Heating/cooling mantle or bath.

-

Büchner funnel and vacuum flask.

-

Standard laboratory glassware.

-

pH meter or pH paper.

-

Rotary evaporator.

Step-by-Step Synthesis Workflow

The following workflow diagram illustrates the laboratory procedure.

Caption: Detailed workflow for the one-pot synthesis protocol.

Detailed Procedure

This procedure is adapted from the methodology described in patent CN105669479A and should be performed in a well-ventilated fume hood.[1]

-

Allylic Bromination:

-

To a four-necked flask under a nitrogen atmosphere, add trans-ethyl crotonate (e.g., 0.5 mol), N-bromosuccinimide (NBS) (0.55 mol, 1.1 eq), benzoyl peroxide (0.025 mol, 0.05 eq), and an appropriate organic solvent (e.g., 500 mL ethyl acetate).

-

Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by TLC or HPLC for the disappearance of the starting material.

-

Once the reaction is complete, cool the flask to between -10°C and 25°C using an ice bath. The resulting mixture contains the intermediate trans-4-bromocrotonate and succinimide as a byproduct.

-

-

Condensation Reaction:

-

Slowly add 40% aqueous dimethylamine solution (e.g., 1.0 mol, 2.0 eq) to the reaction flask via a dropping funnel. Causality Note: A slow, dropwise addition is critical to control the exothermic reaction and prevent unwanted side reactions. Maintain the internal temperature between -10°C and 25°C throughout the addition.[1]

-

After the addition is complete, stir the mixture at room temperature for 0.5 to 1.5 hours.

-

-

Hydrolysis, Isolation, and Purification:

-

Slowly add a 1M aqueous solution of sodium hydroxide (NaOH) (e.g., 0.5 mol, 1.0 eq) dropwise, again ensuring the temperature remains below 25°C.

-

Stir the reaction at room temperature for approximately 3 hours to ensure complete hydrolysis of the ester.[1]

-

Transfer the mixture to a separatory funnel and remove the organic layer.

-

Cool the remaining aqueous layer in an ice bath and adjust the pH to 1-2 using concentrated hydrochloric acid. Self-Validation Check: This step is crucial. The acidic pH ensures the protonation of both the carboxylate and the amine, forming the desired hydrochloride salt.

-

Concentrate the acidified aqueous solution to dryness using a rotary evaporator.

-

To the resulting residue, add dimethylformamide (DMF) (e.g., 180 mL), stir for 1 hour, and then filter to remove inorganic salts (e.g., NaCl).

-

To the filtrate, add an anti-solvent such as acetone (e.g., 60 mL) and stir the solution overnight at room temperature to allow for crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.

-

Expected Outcome: This protocol is expected to yield trans-4-Dimethylaminocrotonic acid hydrochloride as a white solid with a molar yield of approximately 40-50% and a purity exceeding 99.5% as determined by HPLC.[1]

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves.[6][7]

-

Handling:

-

Conduct the entire procedure in a well-ventilated chemical fume hood.[8][9]

-

Avoid inhalation of dust, fumes, and vapors.[7]

-

Avoid direct contact with skin and eyes.[6] Wash hands thoroughly after handling.

-

N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Benzoyl peroxide is a strong oxidizing agent and can be explosive. Handle with extreme care according to their specific SDS guidelines.

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]

-

Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water. If irritation occurs, seek medical attention.[6]

-

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

-

Storage: Store the final product in a tightly sealed container in a cool, dry place under an inert atmosphere.[6][10]

References

- Method for preparing highly pure trans-4-dimethylaminocrotonic acid hydrochloride through one-pot technology. (CN105669479A).

-

Safety Data Sheet - trans-4-Dimethylaminocrotonic acid hydrochloride. (2025). Angene Chemical. [Link]

- Trans-4-dimethylamino crotonic acid hydrochloride preparation method. (CN105439879A).

- Process for the preparation of 4-dimethylaminocrotonic acid. (WO2015186065A1).

-

Trans-4-Dimethylaminocrotonic Acid Hydrochloride CAS 848133-35-7. Autech Industry Co.,Limited. [Link]

-

One-pot synthesis – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. CN105669479A - Method for preparing highly pure trans-4-dimethylaminocrotonic acid hydrochloride through one-pot technology - Google Patents [patents.google.com]

- 2. trans-4-Dimethylaminocrotonic acid hydrochloride | 848133-35-7 [chemicalbook.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. trans 4-Dimethylaminocrotonic acid hydrochloride | CAS 848133-35-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Trans-4-Dimethylaminocrotonic Acid Hydrochloride CAS 848133-35-7 [homesunshinepharma.com]

- 6. angenechemical.com [angenechemical.com]

- 7. aksci.com [aksci.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

Reaction of methyl 4-bromocrotonate with dimethylamine

Application Note: High-Selectivity Synthesis of Methyl 4-(dimethylamino)crotonate

Introduction & Application Scope

The reaction between methyl 4-bromocrotonate and dimethylamine (DMA) is a pivotal transformation in the synthesis of covalent kinase inhibitors (e.g., Afatinib, Neratinib) and functionalized amino acid derivatives. The resulting product, methyl 4-(dimethylamino)crotonate , serves as a "warhead" precursor—a Michael acceptor moiety capable of forming covalent bonds with cysteine residues in target proteins.

However, this reaction presents a classic chemoselectivity challenge. The electrophile contains three reactive sites:

-

The Allylic Carbon (C4): The desired site for

substitution. -

The Carbonyl Carbon (C1): Susceptible to nucleophilic acyl substitution (amidation).

-

The

-Carbon (C3): Susceptible to conjugate addition (Michael addition).

This protocol details a high-fidelity synthesis designed to maximize

Mechanistic Insight & Strategy

To achieve high selectivity, we must exploit the kinetic differences between the competing pathways.

-

Pathway A (

Substitution): This is the desired pathway. It is favored by the high nucleophilicity of dimethylamine and the good leaving group ability of bromide. It proceeds rapidly even at low temperatures. -

Pathway B (Amidation): Attack at the ester carbonyl is the primary side reaction. This pathway has a higher activation energy than the allylic substitution. Therefore, temperature control (0°C) is the primary control lever to suppress amidation.

-

Pathway C (Michael Addition): While possible, the resulting enolate intermediate typically reverts or undergoes elimination. In the presence of a good leaving group at the

-position, direct substitution usually dominates over stable conjugate addition products.

Reaction Pathway Diagram

Caption: Kinetic competition between allylic substitution (green) and amidation (red). Low temperature favors the lower activation energy of the

Experimental Protocol

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1] | Density | Hazards |

| Methyl 4-bromocrotonate | 179.01 | 1.0 | 1.52 g/mL | Lachrymator , Corrosive |

| Dimethylamine (2.0M in THF) | 45.08 | 2.2 | 0.89 g/mL | Flammable, Toxic |

| THF (Anhydrous) | 72.11 | Solvent | 0.89 g/mL | Flammable, Peroxide former |

| Dichloromethane (DCM) | 84.93 | Extraction | 1.33 g/mL | Carcinogen suspect |

| 1M HCl | - | Workup | - | Corrosive |

Safety Note: Methyl 4-bromocrotonate is a severe lachrymator . All operations must be performed in a properly functioning fume hood. Glassware contaminated with this reagent should be rinsed with a dilute ammonia solution before removal from the hood to neutralize the lachrymatory effect.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Oven-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with Methyl 4-bromocrotonate (5.0 g, 27.9 mmol).

-

Add Anhydrous THF (50 mL) to dissolve the starting material.

-

Cool the solution to 0°C using an ice/water bath. Crucial: Pre-cooling prevents local overheating upon amine addition.

Step 2: Nucleophilic Addition

-

Measure Dimethylamine (2.0M in THF) (30.7 mL, 61.4 mmol, 2.2 equiv) in a pressure-equalizing addition funnel or syringe.

-

Note: Using a THF solution is preferred over aqueous DMA to prevent ester hydrolysis.

-

-

Add the DMA solution dropwise over 20 minutes, maintaining the internal temperature below 5°C. A white precipitate (Dimethylammonium bromide) will begin to form immediately.

-

Once addition is complete, allow the reaction to stir at 0°C for 1 hour , then remove the ice bath and allow to warm to room temperature for 1 hour .

Step 3: Monitoring

-

Check reaction progress via TLC (Mobile phase: 10% MeOH in DCM).

-

Starting Material:

(UV active). -

Product:

(Stains with Ninhydrin or Dragendorff). -

Note: The amine product may streak on silica; adding 1%

to the eluent improves spot shape.

-

Step 4: Acid-Base Workup (Self-Validating Purification) This purification strategy leverages the basicity of the product to separate it from neutral impurities (unreacted starting material, amides).

-

Filtration: Filter off the precipitated dimethylammonium bromide salt through a fritted glass funnel. Rinse the cake with cold THF (20 mL).

-

Concentration: Concentrate the filtrate under reduced pressure to remove THF.

-

Acid Extraction: Dissolve the residue in DCM (50 mL) and transfer to a separatory funnel.

-

Extract with 1M HCl (2 x 30 mL) .

-

Phase Check: The Product is now protonated (salt form) and resides in the Aqueous (Top) layer.

-

Waste: The Organic (Bottom) layer contains neutral impurities (amides, unreacted bromide). Discard this layer properly.

-

-

Basification: Cool the combined aqueous layers to 0°C. Slowly add 2M NaOH until the pH reaches 10–12. The solution will become cloudy as the free amine is liberated.

-

Final Extraction: Extract the basic aqueous layer with DCM (3 x 30 mL) .

-

Drying: Dry the combined organic extracts over anhydrous

, filter, and concentrate in vacuo (bath temp < 30°C to avoid volatility loss).

Results & Data Analysis

The resulting product is typically a pale yellow oil.

Yield Expectation: 75% – 85%

Characterization Data:

| Spectroscopic Method | Key Signals / Shifts | Interpretation |

| Vinyl proton ( | ||

| Vinyl proton ( | ||

| Methyl ester ( | ||

| Allylic methylene ( | ||

| Dimethylamino group ( | ||

| Confirms carbon skeleton |

Interpretation:

-

The presence of the doublet at 3.05 ppm confirms the

substitution at the allylic position. -

The retention of the singlet at 3.72 ppm confirms the ester is intact (no amidation).

-

The coupling constant (

Hz) indicates the trans (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product volatility | Do not use high vacuum for extended periods; the free amine is moderately volatile. |

| Amide Formation | Temperature too high | Ensure addition is strictly at 0°C. Do not reflux. |

| Hydrolysis (Acid) | Wet reagents | Use anhydrous THF. Avoid aqueous DMA if possible. |

| Polymerization | Radical mechanism | Add a radical inhibitor (e.g., BHT) if scaling up >50g. |

References

- Boehringer Ingelheim International GmbH. (2015). Process for the preparation of 4-dimethylaminocrotonic acid (WO2015186065A1). Google Patents.

-

National Institutes of Health (NIH). (2018). Transition-metal-free transamidation of amides and amidation of esters. PMC. Retrieved from [Link]

Sources

Application Note: Synthesis of the Neratinib Side-Chain Precursor via Oxalyl Chloride Activation

Abstract